4-(Oxazol-5-yl)benzaldehyde
Overview
Description
4-(Oxazol-5-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with an oxazole ring at the fourth position. This compound is of significant interest in organic chemistry due to its unique structure, which combines the reactivity of both the benzaldehyde and oxazole functional groups.
Mechanism of Action
Target of Action
Oxazole derivatives have been known to interact with various enzymes and receptors via numerous non-covalent interactions .
Mode of Action
Oxazole derivatives have been reported to exhibit ph sensitivity and electropolymerizability . These properties suggest that the compound might interact with its targets in a pH-dependent manner and could undergo polymerization under certain conditions .
Biochemical Pathways
Oxazole derivatives have been used in many studies on biosensors, fluorophores, electrophotographic photoreceptors, and in non-linear optical materials . This suggests that the compound might interact with various biochemical pathways related to these applications.
Result of Action
Some oxazole derivatives have shown significant cytotoxic activity on certain cancerous cell lines . This suggests that 4-(Oxazol-5-yl)benzaldehyde might also exhibit similar effects.
Action Environment
The ph sensitivity of oxazole derivatives suggests that the compound’s action might be influenced by the pH of its environment.
Biochemical Analysis
Biochemical Properties
Oxazole derivatives have been known to exhibit a wide spectrum of biological activities . They have been found to interact with various enzymes, proteins, and other biomolecules, influencing their functions and playing pivotal roles in various biochemical reactions .
Cellular Effects
Oxazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxazol-5-yl)benzaldehyde typically involves the formation of the oxazole ring followed by its attachment to the benzaldehyde moiety. One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Oxazol-5-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxazole ring can participate in electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Halogenation using bromine in acetic acid under mild conditions.
Major Products Formed
Oxidation: 4-(Oxazol-5-yl)benzoic acid.
Reduction: 4-(Oxazol-5-yl)benzyl alcohol.
Substitution: 4-(5-Bromooxazol-5-yl)benzaldehyde.
Scientific Research Applications
4-(Oxazol-5-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Oxazol-5-yl)benzaldehyde: Similar structure but with different substitution patterns on the oxazole ring.
4-(Isoxazol-5-yl)benzaldehyde: Contains an isoxazole ring instead of an oxazole ring.
4-(Thiazol-5-yl)benzaldehyde: Features a thiazole ring, which includes a sulfur atom instead of oxygen.
Uniqueness
4-(Oxazol-5-yl)benzaldehyde is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and in the study of biological systems. Its ability to undergo a variety of chemical reactions also enhances its versatility in research and industrial applications .
Properties
IUPAC Name |
4-(1,3-oxazol-5-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-8-1-3-9(4-2-8)10-5-11-7-13-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXLZBAOBKGCEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311652 | |
Record name | 4-(5-Oxazolyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801311652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179057-31-9 | |
Record name | 4-(5-Oxazolyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179057-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5-Oxazolyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801311652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,3-oxazol-5-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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